molecular formula C25H26N2O B10903613 2-(4-tert-butylphenyl)-N'-[(E)-naphthalen-1-ylmethylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(E)-naphthalen-1-ylmethylidene]cyclopropanecarbohydrazide

Cat. No.: B10903613
M. Wt: 370.5 g/mol
InChI Key: SMDJHHZAFGWUAP-WGOQTCKBSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a cyclopropane ring, a hydrazide group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials

    Cyclopropanecarbohydrazide Synthesis: This step involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under reflux conditions to form cyclopropanecarbohydrazide.

    Aromatic Substitution: The next step involves the condensation of cyclopropanecarbohydrazide with 4-(tert-butyl)benzaldehyde and 1-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted aromatic derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with similar tert-butyl and phenyl groups but lacking the cyclopropane and hydrazide functionalities.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and aromatic rings but with a bipyridine structure instead of a cyclopropane and hydrazide.

Uniqueness

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring, hydrazide group, and aromatic substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2,4-Di-tert-butylphenol or 4,4’-Di-tert-butyl-2,2’-bipyridine.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C25H26N2O/c1-25(2,3)20-13-11-18(12-14-20)22-15-23(22)24(28)27-26-16-19-9-6-8-17-7-4-5-10-21(17)19/h4-14,16,22-23H,15H2,1-3H3,(H,27,28)/b26-16+

InChI Key

SMDJHHZAFGWUAP-WGOQTCKBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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